molecular formula C19H26N2O2 B3485510 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide

Cat. No. B3485510
M. Wt: 314.4 g/mol
InChI Key: MRHPPSFQRJEQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide, also known as A-836,339, is a selective cannabinoid CB1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2006 as a potential therapeutic drug for obesity and metabolic disorders. Since then, it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide works by selectively blocking the cannabinoid CB1 receptor, which is primarily located in the brain and plays a key role in regulating appetite, metabolism, and addiction. By blocking this receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism in animal models of diabetes. Additionally, it has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid receptor antagonists. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for the study of 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in obesity, diabetes, and addiction. Another direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, the development of longer-acting formulations of this compound may improve its utility in lab experiments and potential clinical applications.

Scientific Research Applications

5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in animal models of diabetes. Additionally, it has been studied for its potential as a treatment for drug addiction, particularly in reducing the rewarding effects of opioids and cocaine.

properties

IUPAC Name

5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-15(16(21-23-13)14-10-8-7-9-11-14)17(22)20-19(5,6)12-18(2,3)4/h7-11H,12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHPPSFQRJEQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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